methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C9H7ClN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate, followed by cyclization and esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Comparison: Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom. This structural difference can lead to variations in biological activity and chemical reactivity compared to similar compounds .
Properties
CAS No. |
1638759-69-9 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-3-8(10)11-4-7(5)12-6/h2-4,12H,1H3 |
InChI Key |
WNKGCGSPLKWAHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2N1)Cl |
Origin of Product |
United States |
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